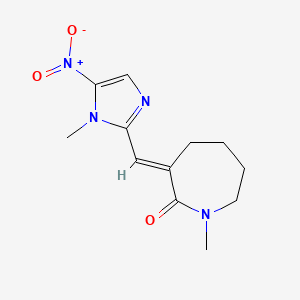

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one

Description

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one is a synthetic hybrid molecule combining a seven-membered azepan-2-one (a cyclic ketone) core with a 1-methyl-5-nitroimidazole moiety. This compound is structurally distinct from indolin-2-one-based hybrids (e.g., compound 3g or 5c in the evidence) due to its larger azepanone ring, which may influence conformational flexibility, solubility, and target binding .

Properties

Molecular Formula |

C12H16N4O3 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

(3E)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]azepan-2-one |

InChI |

InChI=1S/C12H16N4O3/c1-14-6-4-3-5-9(12(14)17)7-10-13-8-11(15(10)2)16(18)19/h7-8H,3-6H2,1-2H3/b9-7+ |

InChI Key |

PGRCTGVOXJFEKY-VQHVLOKHSA-N |

Isomeric SMILES |

CN1CCCC/C(=C\C2=NC=C(N2C)[N+](=O)[O-])/C1=O |

Canonical SMILES |

CN1CCCCC(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one typically involves the reaction of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 1-methylazepan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.

Medicine: It is explored for its potential therapeutic effects, including its use in the treatment of infections and other diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes and inhibiting their activity, leading to the disruption of essential cellular processes in bacteria. This results in the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related nitroimidazole hybrids:

Antibacterial Activity

- coli, P. aeruginosa) due to the C5-nitro group on the indolinone core . The azepanone’s larger ring may alter steric interactions with bacterial targets like DNA gyrase or nitroreductases.

Spectrum :

Structure-Activity Relationship (SAR) Insights

Core Ring Size :

- Six-membered indolin-2-ones (e.g., 3g , 5c ) optimize antibacterial activity, while seven-membered azepan-2-ones may trade potency for improved pharmacokinetics.

Substituent Effects :

- Nitro groups at C5 of indolin-2-one (5c ) drastically enhance potency . Analogous substitutions on azepan-2-one (e.g., at C4 or C5) could yield similar gains.

- Electron-withdrawing groups (e.g., trifluoromethyl in 5a ) improve target binding but may reduce solubility .

Clinical Potential

- Indolin-2-ones : Advanced derivatives like 5c are promising candidates for overcoming drug-resistant infections, with in vivo studies warranted .

Biological Activity

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines an azepanone moiety with a nitroimidazole derivative, which is known for its various biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features

- Azepanone Ring : A seven-membered cyclic amide that contributes to the compound's stability and potential bioactivity.

- Nitroimidazole Moiety : Known for its role in various biological activities, including antibacterial and antiparasitic effects.

Antimicrobial Activity

Research indicates that compounds containing nitroimidazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|---|

| Compound A | S. aureus | 0.0039 | Strong |

| Compound B | E. coli | 0.025 | Moderate |

| 1-Methyl... | S. aureus, E. coli | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Apoptosis Induction

A study evaluating the apoptosis-inducing effects of related compounds revealed that at a concentration of 10 μM, significant morphological changes were observed in MDA-MB-231 cells, along with enhanced caspase activity.

The proposed mechanisms by which nitroimidazole derivatives exert their biological effects include:

- Inhibition of Microtubule Assembly : Compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives based on the nitroimidazole scaffold and evaluating their biological activities through in vitro assays.

Table 2: Summary of Biological Evaluations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.